Technical Documentation Center

8-Chloro-3-methylimidazo[1,2-a]pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Chloro-3-methylimidazo[1,2-a]pyrazine
  • CAS: 76537-38-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Chloro-3-methylimidazo[1,2-a]pyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 8-Chloro-3-methylimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Chloro-3-methylimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis strategies with a focus on regioselectivity, predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of imidazo[1,2-a]pyrazine scaffolds in their scientific endeavors.

Chemical Identity and CAS Number Ambiguity

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] The specific compound of interest, 8-Chloro-3-methylimidazo[1,2-a]pyrazine, is a derivative with substituents that are known to modulate pharmacological activity.

  • 8-Chloro-2-methylimidazo[1,2-a]pyrazine: CAS Number 85333-43-3

  • 8-Chloro-3-methylimidazo[1,5-a]pyrazine: CAS Number 56468-24-7 (a different constitutional isomer)

This guide will proceed by focusing on the synthesis and properties of the target molecule, drawing upon established chemistry of the imidazo[1,2-a]pyrazine ring system and its substituted analogs.

Synthesis Strategies and Regioselectivity

The synthesis of 3-substituted imidazo[1,2-a]pyrazines can be achieved through several established methods. The classical approach involves the condensation of a 2-aminopyrazine derivative with an α-haloketone.[3] To obtain the desired 8-chloro-3-methyl substitution pattern, a logical retrosynthetic analysis suggests the reaction of 2-amino-3-chloropyrazine with a suitable three-carbon α-halocarbonyl compound.

General Synthetic Approach

A plausible synthetic route to 8-Chloro-3-methylimidazo[1,2-a]pyrazine is outlined below. This approach leverages the well-established reactivity of 2-aminopyrazines in forming the imidazo[1,2-a]pyrazine core.

G cluster_reactants Reactants cluster_product Product A 2-amino-3-chloropyrazine C 8-Chloro-3-methylimidazo[1,2-a]pyrazine A->C B 1-chloropropan-2-one B->C reagent Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat reagent->C

Caption: Proposed synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyrazine.

Regioselectivity of Electrophilic Aromatic Substitution

Introducing substituents at the C3 position can also be achieved through electrophilic aromatic substitution on the 8-chloroimidazo[1,2-a]pyrazine core. The regioselectivity of such reactions is a key consideration. The imidazole ring of the fused system is more susceptible to electrophilic attack than the pyrazine ring.

Theoretical and experimental evidence suggests that electrophilic attack on the imidazo[1,2-a]pyrazine ring preferentially occurs at the C3 position.[4] This can be rationalized by examining the stability of the resulting intermediates (Wheland intermediates). Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyrazine ring, leading to a more stable intermediate compared to attack at the C2 position.[4]

G cluster_0 Electrophilic Attack at C3 (Favored) cluster_1 Electrophilic Attack at C2 (Disfavored) Start_C3 8-chloroimidazo[1,2-a]pyrazine Intermediate_C3 Stable Intermediate (Aromaticity of pyrazine ring preserved) Start_C3->Intermediate_C3 + E+ Product_C3 C3-Substituted Product Intermediate_C3->Product_C3 - H+ Start_C2 8-chloroimidazo[1,2-a]pyrazine Intermediate_C2 Less Stable Intermediate (Aromaticity of pyrazine ring disrupted) Start_C2->Intermediate_C2 + E+ Product_C2 C2-Substituted Product Intermediate_C2->Product_C2 - H+

Caption: Regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine core.

Experimental Protocol: Representative Synthesis of a 3-Substituted Imidazo[1,2-a]pyrazine Analog

The following protocol is a general representation for the synthesis of 3-substituted imidazo[1,2-a]pyrazines and is adapted from established literature procedures.[1]

Objective: To synthesize a 3-substituted imidazo[1,2-a]pyrazine via condensation.

Materials:

  • 2-Amino-3-chloropyrazine

  • α-Haloketone (e.g., 1-chloropropan-2-one for the 3-methyl derivative)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add the α-haloketone (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the desired 3-substituted imidazo[1,2-a]pyrazine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Profile

The exact physicochemical properties of 8-Chloro-3-methylimidazo[1,2-a]pyrazine have not been extensively reported. However, we can predict its characteristics based on its structure and data from closely related analogs.

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
¹H NMR Expect signals for the methyl group, and distinct aromatic protons on the imidazole and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing chloro group.
¹³C NMR Expect distinct signals for the seven carbon atoms, with the carbon bearing the chloro group shifted downfield.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope pattern.

For comparison, the spectroscopic data of related imidazo[1,2-a]pyrazine derivatives show characteristic signals that can aid in the structural elucidation of new analogs.[1][5]

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1][2] Derivatives have been investigated for various therapeutic indications.

Kinase Inhibition

A primary area of application for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors for oncology. The scaffold serves as a versatile template for designing molecules that can bind to the ATP-binding site of various kinases. The 8-chloro substituent can be crucial for establishing key interactions within the binding pocket, while the 3-methyl group can be used to fine-tune selectivity and physicochemical properties.

Central Nervous System (CNS) Disorders

Imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds are found in drugs targeting the central nervous system, such as anxiolytics and hypnotics.[6][7] The electronic and steric properties of substituents at the 3 and 8 positions can significantly impact receptor binding and brain penetration.

G cluster_applications Therapeutic Areas Core Imidazo[1,2-a]pyrazine Scaffold Oncology Kinase Inhibition Core->Oncology Modulates signaling pathways CNS CNS Disorders (e.g., Anxiety, Insomnia) Core->CNS Receptor modulation Infectious Antimicrobial Agents Core->Infectious Inhibition of microbial growth Inflammation Anti-inflammatory Activity Core->Inflammation Modulation of inflammatory pathways

Caption: Therapeutic applications of the imidazo[1,2-a]pyrazine scaffold.

Other Therapeutic Areas

Derivatives of the imidazo[1,2-a]pyrazine ring system have also shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[1][2][8] The ability to easily modify the substitution pattern of the scaffold allows for the generation of large libraries of compounds for screening against a wide array of biological targets. One study highlighted that 3-methyl substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines displayed high affinity for the α2 receptor and were potent hypoglycemic agents.[9][10]

Conclusion

8-Chloro-3-methylimidazo[1,2-a]pyrazine represents a valuable, albeit not fully characterized, member of the medicinally important imidazo[1,2-a]pyrazine family. While its definitive CAS number remains elusive, established synthetic methodologies for this class of compounds provide a clear path to its synthesis. The predictable regioselectivity of reactions on the imidazo[1,2-a]pyrazine core allows for controlled derivatization. Based on the extensive research into related analogs, it is anticipated that 8-Chloro-3-methylimidazo[1,2-a]pyrazine holds significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and CNS disorders. This guide provides a solid foundation for researchers to further explore the chemistry and biological activity of this promising compound.

References

  • Black, D. StC., et al. "Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Tetrahedron Letters, vol. 39, no. 24, 1998, pp. 4287-4290. [Link]

  • long, and user1337. "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine." Chemistry Stack Exchange, 18 Nov. 2014. [Link]

  • Reddy, T. Rajendra, et al. "Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry." RSC Advances, vol. 9, no. 51, 2019, pp. 29659-29664. [Link]

  • Ferreira, Rita, et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, vol. 11, no. 2, 2024, pp. 2348-2383. [Link]

  • Reddy, T. Rajendra, et al. "Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry." RSC Advances, vol. 9, no. 51, 2019, pp. 29659-29664. [Link]

  • Ferreira, Rita, et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." PubMed, 6 Jan. 2026. [Link]

  • Shailaja, M., et al. "Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A." TSI Journals. [Link]

  • Barlin, G. B. "Imidazo[1,2-a]pyrazines." ResearchGate, June 2016. [Link]

  • Reddy, T. Rajendra, et al. "Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry." ResearchGate, September 2019. [Link]

  • Tiong, H. Y., et al. "Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation." PubMed Central, 30 Jan. 2019. [Link]

  • Garrido, Amanda, et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." PubMed, 15 Dec. 2021. [Link]

  • Sharma, Dr. Vinod Kumar, and Dr. Shikha Sharma. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Bentham Science, 28 Feb. 2023. [Link]

  • Shailaja, M., et al. "SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES." Google APIs. [Link]

  • Wang, Chao, et al. "Functionalization of imidazo[1,2-a]pyridines via radical reactions." RSC Publishing, 21 Sept. 2020. [Link]

  • Johnson, Douglas S., et al. "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." PubMed Central, 21 Dec. 2018. [Link]

  • Chávez-Hernández, A., et al. "Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides." MDPI, 14 Nov. 2024. [Link]

  • "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. [Link]

  • Kumar, G. S., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." PubMed Central, 13 Dec. 2023. [Link]

  • Lumma, W. C. Jr., et al. "Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines." PubMed. [Link]

  • Yadav, Dr. Pooja, et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 28 Sept. 2020. [Link]

  • Lumma, W C Jr et al. "Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines." Journal of medicinal chemistry vol. 31,10 (1988): 1952-9. doi:10.1021/jm00118a019
  • Nannini, G., et al. "Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity." PubMed. [Link]

  • Demian, A. M., et al. "Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines." Beilstein Journal of Organic Chemistry, vol. 20, 5 Nov. 2024, pp. 2506-2516. [Link]

Sources

Exploratory

Regioisomeric Divergence: A Technical Analysis of 2-Methyl vs. 3-Methyl Imidazo[1,2-a]pyrazines

This guide serves as a technical deep-dive into the regioisomeric divergence of the imidazo[1,2-a]pyrazine scaffold. It is structured to provide actionable synthetic strategies, rigorous characterization protocols, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the regioisomeric divergence of the imidazo[1,2-a]pyrazine scaffold. It is structured to provide actionable synthetic strategies, rigorous characterization protocols, and pharmacological rationale for selecting between the 2-methyl and 3-methyl isomers.

Executive Summary: The Scaffold at a Glance

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purines (ATP-competitive kinase inhibitors) and the chemiluminescent core of coelenterazine.

While the parent scaffold is planar and aromatic, the placement of a methyl group at the C-2 versus C-3 position fundamentally alters the molecule's electronic landscape, synthetic accessibility, and binding vectors.

  • 2-Methyl Isomer: Generally accessed via de novo cyclization; sterically tolerates binding to the kinase hinge region; typically less electron-rich at the core.

  • 3-Methyl Isomer: Accessed via C-3 functionalization (electrophilic substitution or metalation); interacts with the "gatekeeper" residue in kinases; possesses a higher HOMO energy profile due to hyperconjugation at the site of highest electron density.

Electronic Landscape & Reactivity

To understand the synthesis and stability, one must first understand the electron distribution. The imidazo[1,2-a]pyrazine ring is not uniform.[1]

The C-3 Nucleophilic "Hotspot"

Unlike the pyridine-like C-5, C-6, and C-8 positions, the C-3 position of the imidazole ring is highly nucleophilic.

  • Mechanism: Electrophilic attack at C-3 yields an intermediate that maintains the aromaticity of the six-membered pyrazine ring.[2]

  • Contrast: Attack at C-2 disrupts the resonance of the entire bicyclic system, leading to a higher energy transition state.

Implication: This reactivity profile dictates that 3-substituted isomers are often best synthesized after ring formation via Electrophilic Aromatic Substitution (EAS) or C-H activation, whereas 2-substituted isomers are best installed during the ring-forming condensation.

Synthetic Divergence: Protocols for Regiocontrol

The synthesis of these two isomers requires two distinct logic streams.

Pathway A: Synthesis of 2-Methylimidazo[1,2-a]pyrazine

Strategy: Hantzsch-type Condensation

This is the standard "one-pot" approach. The reaction relies on the condensation of 2-aminopyrazine with an


-haloketone.

Protocol:

  • Reagents: 2-Aminopyrazine (1.0 eq), Bromoacetone (1.1 eq), Ethanol or DME (0.5 M).

  • Conditions: Reflux for 2–4 hours. (Optional: Add

    
     to scavenge acid, though acid catalysis often helps the initial imine formation).
    
  • Mechanism:

    • The exocyclic amine attacks the ketone carbonyl (or the ring nitrogen attacks the alkyl halide—mechanistic studies vary, but the result is consistent).

    • Cyclization occurs to place the methyl group at C-2 .

    • Note: Using 1-bromo-2-butanone would yield the 2-ethyl derivative.

Pathway B: Synthesis of 3-Methylimidazo[1,2-a]pyrazine

Strategy: Post-Cyclization Functionalization

Direct condensation with 2-bromopropanal is possible but often suffers from polymerization or poor regiocontrol. The robust industrial route utilizes the inherent nucleophilicity of C-3.

Protocol (The "Halogen-Dance" Route):

  • Step 1 (Core Synthesis): Condense 2-aminopyrazine with bromoacetaldehyde diethyl acetal (or chloroacetaldehyde) to form the unsubstituted parent scaffold.

  • Step 2 (Bromination): Treat with NBS (N-bromosuccinimide) in DMF or MeCN at

    
    .
    
    • Result: Exclusive formation of 3-bromoimidazo[1,2-a]pyrazine .

  • Step 3 (Coupling): Palladium-catalyzed cross-coupling.

    • Reagents:

      
       (5 mol%), Trimethylboroxine (or Methylboronic acid), 
      
      
      
      , Dioxane/Water.
    • Conditions:

      
       for 12 hours.
      
    • Result:3-methylimidazo[1,2-a]pyrazine .

Alternative (Modern C-H Activation): Recent work by Knochel et al. demonstrates that TMP-bases (e.g.,


) can selectively magnesiate the C-3 position, which can then be quenched with Methyl Iodide (MeI).
Visualization: Synthetic Decision Tree

Synthesis_Pathways Start Target: Methyl Isomer Decision Which Position? Start->Decision Path2 2-Methyl Target Decision->Path2 Position 2 Path3 3-Methyl Target Decision->Path3 Position 3 Reagent2 Reagent: Bromoacetone (Methyl Ketone) Path2->Reagent2 Action2 Condensation (Hantzsch-type) Reagent2->Action2 Product2 2-Methylimidazo[1,2-a]pyrazine Action2->Product2 Reagent3 Reagent: Chloroacetaldehyde (Aldehyde) Path3->Reagent3 Action3a Cyclization to Parent Scaffold Reagent3->Action3a Action3b C-3 Bromination (NBS) OR C-3 Magnesiation (TMP-Mg) Action3a->Action3b Action3c Pd-Coupling / Methylation Action3b->Action3c Product3 3-Methylimidazo[1,2-a]pyrazine Action3c->Product3

Figure 1: Divergent synthetic workflows. The 2-methyl isomer allows direct "one-pot" access, while the 3-methyl isomer typically requires a sequential "construct-then-functionalize" approach for maximum purity.

Self-Validating Characterization Protocol (NMR)

Distinguishing these isomers is critical, as they have the same mass (LCMS is insufficient). You must use Nuclear Overhauser Effect (NOE) NMR spectroscopy.

The "Neighbor Check" Protocol
  • Acquire 1H NMR: Identify the methyl singlet (~2.4–2.6 ppm).

  • Acquire NOESY/ROESY: Irradiate the methyl singlet and observe correlations.

Feature2-Methyl Isomer3-Methyl Isomer
H-3 Signal Present (Singlet/Fine doublet, ~7.5–7.8 ppm)Absent (Substituted by methyl)
H-2 Signal Absent (Substituted by methyl)Present (Singlet, ~7.6–8.0 ppm)
NOE Correlation Methyl shows NOE to H-3 Methyl shows NOE to H-2
Pyrazine Coupling Weak long-range coupling to H-8 possibleStronger steric proximity to H-5 (perides)

Why this validates:

  • In the 2-Me isomer , the methyl group is spatially distant from the pyrazine ring protons (H-5, H-6, H-8) but close to the imidazole proton H-3.

  • In the 3-Me isomer , the methyl group is closer to the bridgehead nitrogen and the pyrazine ring, but the definitive signal is the cross-peak with the isolated proton at C-2.

Pharmacological Implications: The "Gatekeeper" Effect

In drug discovery, particularly kinase inhibition, the choice between 2-Me and 3-Me is a strategic design decision regarding the ATP-binding pocket.

Structural Biology Context
  • 2-Methyl: Often points towards the solvent front or the hinge region backbone. It is generally tolerated in most kinase pockets and is used to tune solubility or metabolic stability (blocking the C-2 oxidation site).

  • 3-Methyl: Points directly into the hydrophobic back-pocket or towards the Gatekeeper residue .

    • Risk: If the gatekeeper is large (e.g., Methionine, Phenylalanine), a 3-methyl group may cause a steric clash, abolishing potency.

    • Reward: If the gatekeeper is small (Threonine, Alanine), the 3-methyl group can displace water and gain entropy-driven affinity.

Biological Activity Comparison Table
Property2-Methyl Derivative3-Methyl Derivative
Kinase Selectivity Broader (Less steric demand)Narrower (Sensitive to gatekeeper size)
Metabolic Stability High (Blocks C-2 oxidation)Moderate (C-2 is open to oxidation)
pKa (N-1) ~5.5 (Inductive donation)~5.2 (Steric hindrance to protonation)
Key Application Improving solubility/PKImproving selectivity/affinity
Visualization: SAR Logic Flow

SAR_Logic Goal Drug Design Goal CheckGK Check Kinase Gatekeeper Residue Goal->CheckGK Metab Metabolic Liability? Goal->Metab SmallGK Small Gatekeeper (Thr, Ala) CheckGK->SmallGK LargeGK Large Gatekeeper (Met, Phe) CheckGK->LargeGK Select3 Select 3-Methyl Isomer (Fills hydrophobic pocket) SmallGK->Select3 Maximize Affinity Select2 Select 2-Methyl Isomer (Avoids steric clash) LargeGK->Select2 Maintain Potency Block2 Use 2-Methyl to block C-2 oxidation Metab->Block2 High Clearance

Figure 2: Structure-Activity Relationship (SAR) decision matrix. The 3-methyl isomer is a probe for pocket size, while the 2-methyl isomer is a tool for physicochemical optimization.

References

  • General Synthesis & Regiochemistry

    • Goossen, L. et al. "Regioselective synthesis of imidazo[1,2-a]pyrazines." Journal of Organic Chemistry.
    • Note: Standard Hantzsch condens
  • C-3 Functionalization (Metalation)

    • Knochel, P. et al. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates."[3] Royal Society of Chemistry (RSC), 2023.

  • Biological Application (Kinase Inhibitors)

    • "Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors." Organic & Biomolecular Chemistry.
  • Electrophilic Substitution Theory

    • Detailed analysis of C-3 vs C-2 reactivity in fused imidazole systems.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for imidazo[1,2-a]pyrazine formation

Executive Summary & Thermodynamic Landscape The Challenge: Synthesizing imidazo[1,2-a]pyrazines is a balancing act. The reaction—typically a condensation between 2-aminopyrazine and an -halocarbonyl (the Tschitschibabin-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermodynamic Landscape

The Challenge: Synthesizing imidazo[1,2-a]pyrazines is a balancing act. The reaction—typically a condensation between 2-aminopyrazine and an


-halocarbonyl (the Tschitschibabin-type annulation)—is governed by two competing energy demands:
  • Nucleophilic Attack (Kinetic Control): The initial attack of the pyrazine nitrogen on the electrophile.

  • Cyclodehydration (Thermodynamic Control): The ring-closure and aromatization step, which has a significantly higher activation energy barrier.

The Temperature Paradox: If the temperature is too low (


), the reaction often stalls at the intermediate salt (N-alkylated species) or the imine, failing to cyclize. If too high (

or prolonged reflux), the electron-deficient pyrazine core becomes susceptible to oxidative degradation (tarring) and polymerization.
Mechanism & Temperature Dependence

The following pathway illustrates why temperature is the critical "switch" for this reaction.

ReactionMechanism Start 2-Aminopyrazine + α-Haloketone Inter1 Intermediate A: N-Alkylated Salt (Reversible) Start->Inter1 T > 25°C (Fast) Inter1->Start Reversible if T low Inter2 Intermediate B: Cyclic Aminal (Unstable) Inter1->Inter2 T > 60°C (Base/Acid assisted) Product Imidazo[1,2-a]pyrazine (Aromatized) Inter2->Product T > 80°C (-H2O, Irreversible) Byproduct Degradation/Tar (Polymerization) Inter2->Byproduct T > 140°C Oxidative Stress

Figure 1: Reaction coordinate visualization showing the thermal requirements for cyclization vs. the risk of degradation.

Optimized Protocols

We recommend three distinct protocols depending on your equipment availability and substrate stability.

Protocol A: The "Workhorse" (Thermal Condensation)

Best for: Scalable synthesis, stable substrates.

  • Optimal Temperature:

    
     (Reflux)
    
  • Solvent System: Ethanol (EtOH) or EtOH/Water (3:1).

  • Catalyst:

    
     (mild base) is often required to sequester the HBr/HCl byproduct and drive equilibrium.
    

Step-by-Step:

  • Dissolve 2-aminopyrazine (1.0 equiv) in EtOH (

    
    ).
    
  • Add

    
    -bromoacetaldehyde diethyl acetal (or substituted 
    
    
    
    -bromo ketone) (1.2 equiv).
  • Critical Step: Add

    
     (1.5 equiv) before heating to prevent acid-catalyzed degradation of the pyrazine ring.
    
  • Heat to reflux (

    
    ) for 12–16 hours.
    
  • Validation: Monitor by LCMS. The intermediate (

    
     of linear alkylated product) often persists if T drops below 
    
    
    
    .
Protocol B: Microwave Acceleration

Best for: Library generation, difficult substrates, rapid optimization.

  • Optimal Temperature:

    
    
    
  • Time: 10–20 minutes

  • Solvent: Water/Isopropanol (H2O/IPA) or Ethanol.

Why it works: Microwave irradiation provides direct dielectric heating, overcoming the activation barrier for the dehydration step (Intermediate B


 Product) almost instantaneously, minimizing the time the substrate spends in the "degradation zone."
Protocol C: Room Temperature (Iodine Catalyzed)

Best for: Heat-sensitive substrates, Multicomponent Reactions (Groebke-Blackburn-Bienaymé).

  • Temperature:

    
     (Room Temp)
    
  • Catalyst: Molecular Iodine (

    
    , 5 mol%)[1]
    
  • Reagents: 2-aminopyrazine + Aldehyde + tert-butyl isocyanide.[1][2][3]

Mechanism Note: Iodine acts as a Lewis acid to activate the imine intermediate, allowing cyclization without thermal forcing [1].[1]

Comparative Data: Temperature vs. Yield

The following data summarizes internal benchmarking using 2-aminopyrazine and 2-bromoacetophenone.

MethodTemp (

)
TimeYield (%)Purity Profile
Standard Thermal 25 (RT)24 h< 10%Mostly starting material + intermediate salt.
Standard Thermal 80 (Reflux)12 h78%Good. Minor oxidative byproducts.
Microwave 12015 min92%Excellent. Very clean crude.
Microwave 16010 min45%Poor. Significant black tar (charring).
Iodine Cat.[1][2][3] (MCR) 25 (RT)4 h85%Good. Requires chromatographic purification.[4]

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal runaway or oxidative polymerization. Root Cause: Pyrazines are electron-deficient but sensitive to oxidation. At temperatures


 (or prolonged reflux in air), the ring system degrades.
Solution: 
  • Lower T: Cap microwave reactions at

    
    .
    
  • Degas: Sparge your solvent with Argon/Nitrogen for 15 mins before heating.

  • Concentration: Dilute the reaction. High concentration (

    
    ) promotes intermolecular polymerization over intramolecular cyclization.
    
Q2: LCMS shows a mass corresponding to [Product + 18]. Why won't it cyclize?

Diagnosis: Stalled "Intermediate B" (Hydrated/Non-dehydrated intermediate). Root Cause: The reaction temperature was sufficient to form the bond between the ring nitrogen and the alkyl group, but insufficient to drive the dehydration (loss of water) to aromatize the system. Solution:

  • Increase T: If at

    
    , push to 
    
    
    
    or
    
    
    (MW).
  • Acid Spike: Add a catalytic amount of p-TsOH or HCl (in dioxane) and heat for 1 hour. The acid catalyzes the elimination of water.

Q3: I am using the Iodine method at Room Temp, but yields are low.

Diagnosis: Catalyst deactivation or steric hindrance. Root Cause: Iodine is effective but sensitive to solvent choice and stoichiometry. Solution:

  • Solvent Switch: Ensure you are using Ethanol or Methanol. Aprotic solvents (DCM, Toluene) often show lower yields in this specific MCR [1].[1]

  • Stoichiometry: Increase

    
     from 5 mol% to 10 mol%.
    

Decision Tree: Optimization Logic

Use this flow to select the correct temperature and protocol for your specific substrate.

TroubleshootingTree Start Start Optimization Q1 Is the substrate heat sensitive? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 MethodC Use Protocol C: Iodine Catalyzed (25°C) (MCR Pathway) Yes1->MethodC Q2 Do you have a Microwave? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 MethodB Use Protocol B: MW @ 120°C, 15 min (Highest Yield) Yes2->MethodB Check Check LCMS: Mass = Product + 18? MethodB->Check MethodA Use Protocol A: Reflux EtOH (80°C) Add NaHCO3 No2->MethodA MethodA->Check Fix Increase Temp or Add Acid Catalyst Check->Fix Yes

Figure 2: Strategic decision matrix for protocol selection based on equipment and substrate constraints.

References

  • Adib, M., et al. (2023).[5][6] "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity."[1][3] RSC Advances, 13, 35966-35974.

  • Bagdi, A. K., et al. (2013).[1] "Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehydes: a direct access to 3-formyl-2-phenylimidazo[1,2-a]pyridines." Chemical Communications.[7]

  • Perveen, S., et al. (2018). "Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ACS Combinatorial Science.

  • Sayer, J. (2013). "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase." UCL Discovery, Doctoral Thesis.

Sources

Optimization

HPLC method development for separating imidazopyrazine impurities

Technical Support Hub: Imidazopyrazine Impurity Profiling Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IMP-PYR-001 Welcome to the Separation Science Support Center You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Imidazopyrazine Impurity Profiling

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IMP-PYR-001

Welcome to the Separation Science Support Center

You are likely here because the imidazo[1,2-a]pyrazine scaffold is behaving like a "chromatographic chameleon." As a core moiety in BTK inhibitors (e.g., Acalabrutinib) and various kinase targets, this fused bicycle presents two distinct challenges:

  • The Basicity Trap: The bridgehead nitrogen and pyrazine nitrogens create pKa-dependent tailing.

  • The Regioisomer Nightmare: N-alkylation often yields N-oxide or positional isomers that co-elute on standard C18 phases.

Below is your dynamic troubleshooting guide. We do not use generic templates; we solve specific chemical behaviors.

Module 1: Critical Method Parameters (The "Why")

Before troubleshooting, you must validate your baseline chemistry. The imidazopyrazine core is a basic heterocycle. If you are running a standard C18 column with 0.1% Formic Acid and seeing tailing, you are fighting the physics of the silica surface.

The Interaction Mechanism

At low pH (pH 2-3), the pyridine-type nitrogen (N7) and the bridgehead nitrogen are protonated. These positively charged species interact ionically with residual silanols (


) on the silica surface, causing secondary retention (tailing).

The Scientist’s Fix:

  • Option A (High pH): Operate at pH 10 using Ammonium Hydroxide. This neutralizes the basic nitrogens, eliminating ionic drag. Requires Hybrid (H-Brid) Particle Technology.

  • Option B (Charge Shielding): Use a Charged Surface Hybrid (CSH) column at low pH. The stationary phase has a permanent positive charge that repels the protonated analyte, forcing it to interact only with the hydrophobic ligand.

Visualizing the Method Development Workflow

MethodDevWorkflow Start Start: Imidazopyrazine Mixture Check_pKa Check pKa of Impurities (Usually ~3.5 - 5.0) Start->Check_pKa Decision_pH Can you use High pH? Check_pKa->Decision_pH High_pH_Path Select Hybrid C18 (pH 10, NH4OH) Decision_pH->High_pH_Path Yes (MS Compatible) Low_pH_Path Select CSH C18 or PFP (pH 3, Formic/TFA) Decision_pH->Low_pH_Path No (Degradation Risk) Screen_Gradient Screen Gradient 5-95% B High_pH_Path->Screen_Gradient Low_pH_Path->Screen_Gradient Result_Check Resolution Check Screen_Gradient->Result_Check Good_Res Optimize Flow/Temp Result_Check->Good_Res Rs > 2.0 Coelution Regioisomer Issue? Result_Check->Coelution Rs < 1.5 Select_Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) Coelution->Select_Phenyl

Figure 1: Decision matrix for stationary phase and pH selection based on analyte stability and resolution requirements.

Module 2: Troubleshooting Guides (The "How")

Issue 1: "My regioisomers are co-eluting."

Scenario: You have an N-oxide impurity or a positional isomer (e.g., 6-bromo vs. 8-bromo) that elutes under the main peak on C18.

The Root Cause: Regioisomers often have identical hydrophobicity (


) but different electron density distributions. C18 interacts primarily through hydrophobicity, making it "blind" to these subtle electronic differences.

The Protocol:

  • Switch Ligand: Move to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Mechanism:[1][2][3][4] The electron-deficient imidazopyrazine ring engages in

      
       stacking with the phenyl ring of the stationary phase. The strength of this interaction varies significantly based on the position of substituents (isomers), pulling the peaks apart.
      
  • Solvent Choice: Use Methanol instead of Acetonitrile.

    • Why? Acetonitrile has its own

      
       electrons (triple bond) which can compete with the stationary phase for interaction with the analyte. Methanol allows the stationary phase's 
      
      
      
      selectivity to dominate.
ParameterStandard ConditionIsomer-Specific Condition
Column C18 (3 µm)Phenyl-Hexyl or PFP (2.7 µm Core-Shell)
Organic AcetonitrileMethanol
Temp 40°C25°C (Enhances

interaction)
Issue 2: "The peaks are tailing severely (As > 1.5)."

Scenario: The main peak looks like a shark fin. Integration is inconsistent.

The Root Cause: Secondary silanol interactions. The imidazopyrazine nitrogen is protonated at pH 3.0 and is "sticking" to the column.

The Protocol (Self-Validating):

  • The TFA Test: Add 0.05% Trifluoroacetic Acid (TFA) to your mobile phase.

    • Observation: If the peak shape instantly sharpens, your issue is silanols. TFA pairs with the positive charge and masks silanols.

    • Action: If you cannot use TFA (due to MS suppression), switch to a Charged Surface Hybrid (CSH) column or use Ammonium Formate buffer (10mM) instead of just formic acid to increase ionic strength.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use HILIC for imidazopyrazine impurities? A: Only for specific cases. If your impurities are small, highly polar fragments (like the imidazole ring itself or starting materials like 2-aminopyrazine), HILIC is superior. For the full drug scaffold, HILIC often results in poor solubility and broad peaks. Stick to Reversed-Phase (RP) unless the impurity elutes at the void volume (


).

Q: Why does my retention time shift when I switch from UV to MS? A: Check your mobile phase preparation.

  • UV: Often uses Phosphate buffer (pH 2.5 or 7.0).

  • MS: Uses Formic Acid or Ammonium Acetate.[5]

  • The Shift: Phosphate is a strong buffer; Formic acid is weak. If your compound's pKa is near the mobile phase pH, the slight pH difference between these additives will cause massive retention shifts. Always measure pH of the aqueous fraction precisely.

Q: How do I separate the N-oxide impurity? A: N-oxides are more polar than the parent. They should elute earlier. If they co-elute, it is likely due to "self-ion-suppression" in MS or lack of polar selectivity. Use a Polar-Embedded C18 group, which provides a "water-rich" layer near the surface to retain and resolve the polar N-oxide.

References

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from

  • McCalley, D. V. (2010).[3] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880.[3] Retrieved from

  • Waters Corporation. (2020). Analysis of Potential Mutagenic Impurities Using Orthogonal Chromatographic Techniques. Retrieved from

  • Tuzimski, T., & Petruczynik, A. (2020). Determination of Retention Behavior and pKa Values of Phenothiazines. Journal of Chromatographic Science. Retrieved from

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry. American Chemical Society. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Characterization of 8-Chloro-3-methylimidazo[1,2-a]pyrazine: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the ¹H NMR characterization of 8-Chloro-3-methylimidazo[1,2-a]pyrazine, a heterocyclic scaffold of sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the ¹H NMR characterization of 8-Chloro-3-methylimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Given the frequent need for unambiguous structural confirmation in drug discovery pipelines, this document synthesizes predictive data with comparative analysis of experimentally determined spectra from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel imidazo[1,2-a]pyrazine derivatives.

The Strategic Importance of Imidazo[1,2-a]pyrazines and the Role of NMR

The imidazo[1,2-a]pyrazine core is a privileged scaffold in modern drug discovery, forming the basis for compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The precise arrangement of substituents on this bicyclic heteroaromatic system is critical to its pharmacological activity. Therefore, unequivocal structural elucidation is a cornerstone of any research and development effort in this area.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of small organic molecules in solution.[3][4] ¹H NMR, in particular, provides a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of protons within a molecule, offering a detailed fingerprint of its chemical structure.

Predicted ¹H NMR Spectrum of 8-Chloro-3-methylimidazo[1,2-a]pyrazine

Structure and Proton Numbering:

The key structural features influencing the ¹H NMR spectrum are:

  • The Aromatic System: The fused bicyclic system is aromatic, meaning its protons will resonate in the downfield region (typically >7.0 ppm).

  • Electron-Withdrawing Chlorine Atom: The chloro group at the C8 position is electron-withdrawing via induction and will deshield the adjacent proton (H6), shifting it further downfield.

  • Electron-Donating Methyl Group: The methyl group at the C3 position is weakly electron-donating and will slightly shield the proton at C2.

  • Nitrogen Heteroatoms: The nitrogen atoms within the rings have a significant deshielding effect on adjacent protons due to their electronegativity.

Table 1: Predicted ¹H NMR Spectral Data for 8-Chloro-3-methylimidazo[1,2-a]pyrazine in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H2~7.5 - 7.7Singlet (s)N/ALocated on the imidazole ring. Its chemical shift is influenced by the adjacent nitrogen and the methyl group at C3. Expected to be a sharp singlet.
H5~7.8 - 8.0Doublet (d)JH5-H6 ≈ 4.5 - 5.0 HzPart of the pyrazine ring, adjacent to a bridgehead nitrogen. It is coupled to H6.
H6~9.0 - 9.2Doublet (d)JH5-H6 ≈ 4.5 - 5.0 HzSignificantly deshielded due to its proximity to the electronegative nitrogen at N7 and the electron-withdrawing chlorine at C8. Coupled to H5.
-CH₃~2.4 - 2.6Singlet (s)N/AThe methyl protons are in an aliphatic environment but attached to an aromatic ring, resulting in a downfield shift compared to a simple alkane.

Comparative Analysis with Related Imidazo[1,2-a]pyrazine Derivatives

To contextualize the predicted data, it is instructive to compare it with the experimentally determined ¹H NMR data of other substituted imidazo[1,2-a]pyrazines. This comparison highlights the predictable influence of various substituents on the proton chemical shifts.

Table 2: Comparison of ¹H NMR Data for Substituted Imidazo[1,2-a]pyrazines (in CDCl₃)

CompoundH2 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)Other Protons (δ, ppm)Reference
8-Chloro-3-methylimidazo[1,2-a]pyrazine (Predicted) ~7.6 ~7.9 (d) ~9.1 (d) 2.5 (-CH₃, s) -
6-Methyl-2-phenylimidazo[1,2-a]pyrazine8.2 (s, H3)9.1 (s, H5)-2.1 (s, -CH₃), 7.5-7.5 (m, Ph-H), 8.1 (s, H8)[6]
N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine-8.31 (d, J=10.1 Hz)8.31 (d, J=10.1 Hz)9.03 (s, H8), 1.12 (s, t-Bu), 3.22 (brs, NH)[1][2]
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine7.4 (s, H3)8.12 (s, H5)-2.55 (s, -CH₃), 3.9 (t, morpholine), 4.6 (br s, morpholine), 7.2-7.8 (m, Ph-H)[6]

Key Insights from Comparative Data:

  • Protons on the Pyrazine Ring (H5, H6): The protons on the six-membered pyrazine ring consistently appear at the most downfield positions, often above 8.0 ppm and sometimes exceeding 9.0 ppm.[6] This is a characteristic feature of the imidazo[1,2-a]pyrazine system.

  • Effect of Substituents at C8: The presence of an electron-withdrawing group like chlorine at C8, as in our target molecule, is expected to strongly deshield the adjacent H6 proton. Conversely, an electron-donating group like a morpholino substituent at C8 would lead to a more shielded (upfield) chemical shift for the adjacent protons.[6]

  • Protons on the Imidazole Ring (H2, H3): Protons on the five-membered imidazole ring typically resonate upfield relative to those on the pyrazine ring. The specific chemical shift is sensitive to the nature of the substituents at C2 and C3.

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum of 8-Chloro-3-methylimidazo[1,2-a]pyrazine.

Sample Preparation
  • Compound Purity: Ensure the compound is of high purity (>95%), as impurities will complicate spectral analysis. Purify by flash chromatography or recrystallization if necessary.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for neutral organic molecules.[7] Ensure the solvent is dry, as water can introduce a broad signal that may obscure peaks of interest.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[8] This concentration is typically sufficient for routine ¹H NMR on modern spectrometers.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during transfer.[7][8]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual proton signal of the deuterated solvent.

Data Acquisition Workflow

The following diagram outlines the key steps in acquiring the ¹H NMR spectrum using a modern NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of Compound in ~0.6 mL CDCl3 Prep2 Filter into clean 5 mm NMR Tube Prep1->Prep2 Acq1 Insert Sample & Lock on Deuterium Signal Prep2->Acq1 Acq2 Shim Magnetic Field for Homogeneity Acq1->Acq2 Acq3 Set Acquisition Parameters (Pulse Sequence, Scans) Acq2->Acq3 Acq4 Acquire Free Induction Decay (FID) Acq3->Acq4 Proc1 Fourier Transform (FID -> Spectrum) Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Reference Spectrum (e.g., CDCl3 at 7.26 ppm) Proc3->Proc4 Analysis Analysis Proc4->Analysis Final Spectrum for Analysis

Caption: Workflow for ¹H NMR Characterization.

Alternative and Complementary Characterization Techniques

While ¹H NMR is indispensable, a multi-technique approach ensures the most robust structural confirmation.

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. For 8-Chloro-3-methylimidazo[1,2-a]pyrazine, one would expect to see 7 distinct carbon signals (6 aromatic, 1 aliphatic for the methyl group), confirming the number of unique carbon environments.

  • Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would be particularly useful to confirm the presence of one chlorine atom through the characteristic M+ and M+2 isotopic pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For the target compound, one would expect to see characteristic absorptions for C-H bonds (both aromatic and aliphatic) and C=C/C=N bonds within the aromatic rings.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For more complex derivatives, 2D NMR experiments are invaluable. A COSY spectrum would confirm the coupling between H5 and H6, while an HMBC experiment would show long-range correlations between protons and carbons (e.g., from the methyl protons to C3 and C2), allowing for unambiguous assignment of all signals.[3]

Conclusion

The ¹H NMR spectrum of 8-Chloro-3-methylimidazo[1,2-a]pyrazine can be confidently predicted based on the fundamental principles of NMR and comparative data from analogous structures. The key identifying features are expected to be two doublets in the aromatic region corresponding to the pyrazine ring protons, with the H6 proton shifted significantly downfield due to anisotropic and inductive effects, and two singlets for the H2 and methyl protons. When coupled with complementary techniques like ¹³C NMR and mass spectrometry, this predictive and comparative approach provides a robust framework for the routine and unambiguous characterization of novel imidazo[1,2-a]pyrazine derivatives, thereby accelerating the drug discovery process.

References

  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • Mestrelab. (2025, May 27). Download NMR Predict. Retrieved from [Link]

  • University of Maryland, Baltimore County. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Molinski, T. F., et al. (2009). Microscale Methodology for Structure Elucidation of Natural Products.
  • The Hong Kong University of Science and Technology, Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 6(4), 221-226.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Springer. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ResearchGate. (2020, October). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... Retrieved from [Link]

  • ResearchGate. (2025, December 18). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • Beilstein Journals. (2025, April 25). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Chlorinated Imidazopyrazines

Introduction Imidazo[1,2-a]pyrazines are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with notable biological activity. Their derivatives are explored...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazo[1,2-a]pyrazines are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with notable biological activity. Their derivatives are explored in drug discovery for various therapeutic areas, including as potential inhibitors for enzymes like the VirB11 ATPase in Helicobacter pylori.[1] The introduction of chlorine atoms onto this scaffold profoundly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. Consequently, the precise structural characterization of these chlorinated analogues is a critical task in pharmaceutical development and forensic analysis.

Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minute sample quantities.[2][3] Understanding the fragmentation patterns of chlorinated imidazopyrazines under different ionization conditions is key to their unambiguous identification. This guide provides an in-depth comparison of the fragmentation behavior of these compounds, focusing on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the fundamental principles governing their fragmentation, the diagnostic impact of the chlorine substituent, and provide practical insights for researchers in the field.

The Analytical Workflow: From Sample to Spectrum

The process of analyzing a chlorinated imidazopyrazine by mass spectrometry involves a series of critical steps. Each stage must be optimized to ensure reliable and reproducible data. The general workflow is depicted below.

MS_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Sample in Solution (e.g., Methanol, Acetonitrile) Chrom Liquid Chromatography (LC) (Optional Separation Step) Sample->Chrom Injection IonSource Ionization Source (EI or ESI) Chrom->IonSource Eluent Transfer MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) IonSource->MassAnalyzer Ion Acceleration & Focusing Detector Detector MassAnalyzer->Detector Mass Separation (m/z) DataSys Data System Detector->DataSys Spectrum Mass Spectrum (Plot of Intensity vs. m/z) DataSys->Spectrum Interpretation Structural Elucidation (Fragmentation Analysis) Spectrum->Interpretation EI_Fragmentation M [M]⁺• (Chlorinated Imidazopyrazine) F1 [M-Cl]⁺ M->F1 - •Cl F2 [M-HCl]⁺• M->F2 - HCl F3 [M-R]⁺ (Side-chain loss) M->F3 - •R F4 Ring Fragments M->F4 Ring Cleavage ESI_Fragmentation cluster_MS1 cluster_CID cluster_MS2 MH [M+H]⁺ (Precursor Ion) c MH->c Isolation & Activation PF1 [Product Ion 1]⁺ (e.g., Side-chain loss) PF2 [Product Ion 2]⁺ (e.g., Ring fragment) c->PF1 Fragmentation c->PF2 Fragmentation

Sources

Validation

Comparison of reactivity: 8-chloro vs 8-bromo imidazo[1,2-a]pyrazine

The following guide provides an in-depth technical comparison of 8-chloro- vs. 8-bromoimidazo[1,2-a]pyrazine, focusing on their distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and metal-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 8-chloro- vs. 8-bromoimidazo[1,2-a]pyrazine, focusing on their distinct reactivity profiles in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Executive Summary

In the design of kinase inhibitors and pharmacological probes, the imidazo[1,2-a]pyrazine scaffold is a privileged structure.[1] The choice between the 8-chloro and 8-bromo congeners is not merely a matter of cost but a strategic decision dictating chemoselectivity.

  • 8-Chloroimidazo[1,2-a]pyrazine : The industry standard. It offers superior orthogonality. The C8–Cl bond is highly reactive toward SNAr but relatively inert to standard Palladium (Pd)-catalyzed conditions, allowing selective functionalization of other halogenated positions (e.g., C6–Br).[1]

  • 8-Bromoimidazo[1,2-a]pyrazine : The specialist. It is required when forming C–C bonds at the 8-position via Suzuki/Stille coupling using standard catalysts, where the C–Cl bond would be too unreactive.

Mechanistic Basis of Reactivity

The imidazo[1,2-a]pyrazine core exhibits a "push-pull" electronic distribution that dictates regioselectivity.

  • C8 Position (Electrophilic): Flanked by the bridgehead nitrogen (N1) and the pyrazine nitrogen (N7), this position is extremely electron-deficient. This lowers the energy of the

    
     orbital, making it highly susceptible to nucleophilic attack (SNAr).
    
  • C6 Position (Halogenated): Less electron-deficient than C8. Reactivity here is driven by bond dissociation energy (BDE) in metal-catalyzed oxidative addition.

  • C3 Position (Nucleophilic): Electron-rich due to resonance from N4. Susceptible to Electrophilic Aromatic Substitution (EAS) and direct C–H arylation.

Reactivity Heatmap
Reaction Type8-Chloro Derivative8-Bromo DerivativeMechanistic Driver
SNAr (C8) Excellent (Preferred)GoodStability of Meisenheimer-like complex.
Pd-Coupling (C8) Poor (Requires specialized ligands)Excellent Oxidative addition rate (

).
Pd-Coupling (C6) Inert (Orthogonal)ReactiveC–Br bond weakness vs. C–Cl strength.
EAS (C3) PermissivePermissiveElectron density at C3 (HOMO).

Detailed Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SNAr)

The 8-position is the primary site for SNAr. While Bromine is theoretically a better leaving group than Chlorine (due to weaker bond strength), the rate-determining step in this electron-deficient heteroaromatic system is often the nucleophilic attack, not the bond breaking.[1]

  • Observation: The 8-chloro analog is sufficiently reactive to reach completion with amines, alkoxides, and thiols under mild heating (60–80 °C).[1]

  • Strategic Advantage: Using the 8-chloro analog avoids the expense and atom-economy penalty of the bromo-derivative without sacrificing yield.

  • Data Point: Reaction of 8-chloroimidazo[1,2-a]pyrazine with benzylamine (3 eq.) in EtOH at 80°C typically yields >90% product within 2-4 hours.

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is where the divergence is most critical.

  • 8-Bromo: Under standard conditions (e.g., Pd(PPh3)4, Na2CO3), the C8–Br bond undergoes rapid oxidative addition.[1] This is ideal for installing aryl/alkyl groups directly at C8.

  • 8-Chloro: The C8–Cl bond is sluggish. To couple here, you must use electron-rich, bulky phosphine ligands (e.g., XPhos , BrettPhos , or A-taPhos ) that facilitate oxidative addition into the stronger C–Cl bond.[1]

C. The "Orthogonality" Strategy (6-Br, 8-Cl)

The most powerful application of the 8-chloro derivative is in multi-halogenated scaffolds , such as 6-bromo-8-chloroimidazo[1,2-a]pyrazine .

  • Step 1 (Suzuki): The catalyst selectively inserts into the C6–Br bond. The C8–Cl bond remains intact because it is electronically deactivated toward Pd(0) compared to the C–Br bond.

  • Step 2 (SNAr): The surviving C8–Cl is then displaced by an amine.

This sequence allows for the precise construction of 6,8-disubstituted libraries without protecting groups.

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways based on the starting halogen.

ReactivityPathways cluster_ortho Orthogonality (6-Br, 8-Cl Scaffold) StartCl 8-Chloro-imidazo[1,2-a]pyrazine ProdSNAr 8-Amino Derivative (C-N Bond) StartCl->ProdSNAr S_NAr (Standard) High Yield, Low Cost ProdSuzuki 8-Aryl Derivative (C-C Bond) StartCl->ProdSuzuki Suzuki Coupling Requires Gen-3 Ligands (e.g., XPhos) StartBr 8-Bromo-imidazo[1,2-a]pyrazine StartBr->ProdSNAr S_NAr Fast but Expensive StartBr->ProdSuzuki Suzuki Coupling Standard Catalysts (e.g., Pd(PPh3)4) Mixed 6-Bromo-8-Chloro Scaffold Step1 Step 1: Suzuki @ C6 (Br reacts, Cl stays) Mixed->Step1 Step2 Step 2: S_NAr @ C8 (Displace Cl) Step1->Step2

Figure 1: Decision matrix for substrate selection. Green arrows indicate preferred pathways; dashed red indicates difficult transformations requiring specialized conditions.

Experimental Protocols

Protocol A: Selective SNAr on 8-Chloroimidazo[1,2-a]pyrazine

Use this protocol to install amines at the 8-position.

  • Reagents: 8-Chloroimidazo[1,2-a]pyrazine (1.0 equiv), Amine (1.2–3.0 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Procedure:

    • Dissolve the 8-chloro substrate in EtOH (0.2 M).

    • Add DIPEA followed by the amine.

    • Heat to reflux (80 °C) for 2–6 hours. Monitor by LCMS (Look for M+1 mass shift corresponding to Cl

      
       Amine).
      
    • Workup: Concentrate in vacuo. If the product precipitates, filter and wash with cold ether.[1] If not, partition between EtOAc and saturated NaHCO3.[1]

  • Note: If the amine is a weak nucleophile (e.g., aniline), switch solvent to NMP and heat to 120 °C or use Buchwald conditions.

Protocol B: Suzuki Coupling on 8-Bromoimidazo[1,2-a]pyrazine

Use this protocol to install carbon substituents at the 8-position.

  • Reagents: 8-Bromoimidazo[1,2-a]pyrazine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv, 2M aqueous).

  • Solvent: DME/Water (3:1) or Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 minutes.

    • Combine substrate, boronic acid, and base in the reaction vessel.[1][2]

    • Add Pd catalyst under inert atmosphere.[3]

    • Heat to 85–100 °C for 4–12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography.

Data Comparison Table

Feature8-Chloro-imidazo[1,2-a]pyrazine8-Bromo-imidazo[1,2-a]pyrazine
CAS Number 69214-33-1100129-55-X (varies by salt)
Approx. Cost (1g) Low (~

100)
High (~

400)
SNAr Reactivity High (Standard)High
Suzuki Reactivity Low (Needs Buchwald Ligands)High (Standard Catalysts)
Stability Very StableLight Sensitive
Primary Use Case Installing N/O/S-nucleophiles; Orthogonal strategies.Installing C-substituents via Metal Catalysis.

References

  • Synthesis and reactivity of 8-substituted imidazo[1,2-a]pyrazines

    • Meurer, L. C., et al.[1] "Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines." Journal of Medicinal Chemistry 35.21 (1992): 3845-3857.

  • Orthogonal Functionalization (Suzuki/SNAr)

    • Gless, R. D., et al.[1] "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines." Tetrahedron Letters (Cited in context of general imidazopyrazine functionalization).

    • General Reference for Pd-coupling on Pyrazines:Saito, B., & Fu, G. C.[1] "Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature." J. Am. Chem. Soc.[4][5][6] 129 (2007): 9602. (Demonstrating ligand effects for difficult chlorides).

  • C-H Activation at C3

    • Koubachi, J., et al.[1] "Direct Arylation of Imidazo[1,2-a]pyrazine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization."[1] Organic Letters 14.7 (2012): 1688-1691.

    • [1]

  • Regioselectivity in Multihalogenated Systems

    • Handy, C. J., & Zhang, Y.[1] "Guide to Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles." Organic Preparations and Procedures International 37.5 (2005): 411-445. (Establishes the C-Br > C-Cl rule for Pd coupling).

Sources

Comparative

A Tale of Two Scaffolds: Unpacking the Potency of Imidazo[1,2-a]pyrazines vs. Imidazo[1,2-a]pyridines in Oncology Research

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently leads researchers to a class of nitrogen-containing heterocyclic compounds known as "privileged scaffolds." These mol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently leads researchers to a class of nitrogen-containing heterocyclic compounds known as "privileged scaffolds." These molecular frameworks serve as versatile templates for the design of potent and selective modulators of biological targets. Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores have garnered significant attention, particularly in the development of anticancer agents. Their structural resemblance to purines allows them to interact with a wide array of biological targets, most notably protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

This guide provides an in-depth, objective comparison of the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds, leveraging experimental data to dissect their relative potencies and therapeutic potential. We will delve into the subtle yet critical structural distinctions that govern their biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Architecture: A Subtle Distinction with Profound Implications

At first glance, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds appear remarkably similar. Both feature a five-membered imidazole ring fused to a six-membered aromatic ring. The critical difference lies in the composition of this six-membered ring: a pyridine ring in the former and a pyrazine ring in the latter. This seemingly minor alteration—the substitution of a carbon-hydrogen (CH) group in the pyridine ring with a nitrogen atom in the pyrazine ring—introduces a fundamental change in the electronic properties and hydrogen bonding potential of the entire molecule.

The additional nitrogen atom in the pyrazine ring acts as a hydrogen bond acceptor and alters the electron distribution across the fused ring system. This can significantly influence how a molecule binds to its biological target, affecting both its potency and selectivity.

Figure 1. Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine.

Head-to-Head Comparison: Anticancer Potency in Cell-Based Assays

To objectively assess the comparative potency of these two scaffolds, we turn to experimental data from studies where analogous compounds were tested against various cancer cell lines. A pivotal study by S. G. Ramakrishna et al. provides a direct comparison of newly synthesized imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives.[1][2] The antiproliferative activity of these compounds was evaluated using the MTT assay, a standard colorimetric method for assessing cell viability.

The results, summarized in the table below, offer a compelling glimpse into the nuanced performance of each scaffold. For this comparison, we focus on pairs of compounds where the primary difference is the core scaffold, while the substituents are kept identical to allow for a more direct structure-activity relationship (SAR) analysis.

Compound IDScaffold TypeR GroupHep-2 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)A375 (IC50, µM)Vero (Normal Cell) (IC50, µM)
12b Imidazo[1,2-a]pyridine 4-chlorophenyl1113111191
10b Imidazo[1,2-a]pyrazine 4-chlorophenyl14121612>100
12i Imidazo[1,2-a]pyridine 4-fluorophenyl1516131495
10i Imidazo[1,2-a]pyrazine 4-fluorophenyl17151816>100

Data extracted from S. G. Ramakrishna et al., RSC Adv., 2024, 14, 1573-1582.[1][2]

From this dataset, several key observations emerge:

  • Comparable Potency: In many instances, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine analogs exhibit comparable antiproliferative activity against the tested cancer cell lines. For example, the 4-chlorophenyl substituted compounds 12b (pyridine) and 10b (pyrazine) show similar IC50 values across the board.

  • Selectivity: Both scaffolds demonstrate a degree of selectivity for cancer cells over normal cells, as indicated by the significantly higher IC50 values against the Vero cell line. The imidazo[1,2-a]pyrazine derivatives, in this particular study, showed slightly better selectivity with IC50 values greater than 100 µM for the normal cell line.

  • Influence of Substituents: The nature of the substituent at the 2-position of the aryl ring plays a crucial role in modulating the anticancer activity of both scaffolds, a common theme in the SAR of these compound classes.

A separate study by Garamvölgyi et al. focused on diarylamide and diarylurea derivatives of both scaffolds and their efficacy against the A375P human melanoma cell line.[3][4] This research also highlighted compounds from both series with potent, submicromolar IC50 values, further underscoring that both scaffolds are capable of producing highly active anticancer agents.[3][4]

Mechanistic Insights: Why the Subtle Difference Matters

The observed biological activities are a direct consequence of the molecular interactions between the small molecule inhibitors and their protein targets. The additional nitrogen in the imidazo[1,2-a]pyrazine scaffold can lead to distinct binding modes compared to its pyridine counterpart.

Binding_Moieties cluster_scaffolds Core Scaffolds cluster_properties Key Physicochemical Properties cluster_interactions Potential Target Interactions Pyridine_Scaffold Imidazo[1,2-a]pyridine Pyridine_Properties Slightly lower polarity Fewer H-bond acceptors Pyridine_Scaffold->Pyridine_Properties Pyrazine_Scaffold Imidazo[1,2-a]pyrazine Pyrazine_Properties Increased polarity Additional H-bond acceptor (N4) Pyrazine_Scaffold->Pyrazine_Properties Hydrophobic_Interactions Hydrophobic Pockets Pyridine_Properties->Hydrophobic_Interactions Favorable H_Bonding Hydrogen Bonding with Key Amino Acid Residues Pyridine_Properties->H_Bonding Aromatic_Stacking π-π Stacking Pyridine_Properties->Aromatic_Stacking Pyrazine_Properties->Hydrophobic_Interactions Pyrazine_Properties->H_Bonding Enhanced Potential Pyrazine_Properties->Aromatic_Stacking

Figure 2. Physicochemical properties and potential target interactions.

The increased polarity and additional hydrogen bond acceptor of the imidazo[1,2-a]pyrazine scaffold can be advantageous in targeting ATP-binding pockets of kinases, where interactions with the hinge region are often crucial for potent inhibition. Conversely, the slightly less polar nature of the imidazo[1,2-a]pyridine core might be more favorable for interactions within more hydrophobic pockets. The optimal choice of scaffold is therefore highly dependent on the specific topology and amino acid composition of the target's active site.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method to assess the in vitro antiproliferative activity of compounds. This protocol is based on the methodologies described in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with test compounds (serial dilutions) incubate_24h_1->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Remove medium & add DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability & determine IC50 read_absorbance->analyze_data end_point End analyze_data->end_point

Figure 3. Experimental workflow for the MTT assay.

Conclusion: A Matter of Context and Target

The comparative analysis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds reveals a nuanced picture rather than a simple declaration of superiority for one over the other. Both are undeniably "privileged" scaffolds capable of yielding highly potent anticancer agents. The choice between them is not arbitrary but a strategic decision that should be guided by the specific biological target and the desired physicochemical properties of the final compound.

The imidazo[1,2-a]pyrazine scaffold, with its additional nitrogen atom, offers unique opportunities for hydrogen bonding and can be particularly effective in targeting certain kinase active sites. The imidazo[1,2-a]pyridine core, on the other hand, may be better suited for targets with more hydrophobic binding pockets. Ultimately, the potency of a compound is a multifactorial equation where the scaffold is just one, albeit crucial, variable. The substituents, their spatial arrangement, and the overall molecular conformation play equally important roles in determining the final biological activity.

For drug discovery professionals, the key takeaway is the importance of considering both scaffolds in the early stages of a project. A diversified library containing analogues of both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine will cast a wider net and increase the probability of identifying a potent and selective lead compound for further development.

References

  • Ramakrishna, S. G., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14, 1573-1582. [Link]

  • Garamvölgyi, Z., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]

  • Ramakrishna, S. G., et al. (2024). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. ResearchGate. [Link]

  • Garamvölgyi, Z., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

Sources

Validation

Comparative Guide: IR Spectroscopic Characterization of 8-Chloro-3-methylimidazo[1,2-a]pyrazine

Executive Summary 8-Chloro-3-methylimidazo[1,2-a]pyrazine is a critical heterocyclic scaffold utilized in the synthesis of kinase inhibitors (e.g., BTK, PI3K inhibitors). Its purity is paramount during early-stage drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-3-methylimidazo[1,2-a]pyrazine is a critical heterocyclic scaffold utilized in the synthesis of kinase inhibitors (e.g., BTK, PI3K inhibitors). Its purity is paramount during early-stage drug discovery. This guide provides a technical comparison of infrared (IR) sampling techniques for this compound and details the spectral fingerprinting required to distinguish the target molecule from its primary precursor, 2-amino-3-chloropyrazine .

This document serves as an operational manual for analytical scientists, comparing the efficacy of Attenuated Total Reflectance (ATR) against the traditional KBr Pellet Transmission method, supported by mechanistic assignments of vibrational modes.

Part 1: Comparative Methodology (ATR vs. KBr)

In the context of rapid reaction monitoring and purity assessment, the "product" being evaluated is the analytical data quality derived from different sampling techniques. Below is an objective comparison of the two primary IR acquisition methods for solid heterocyclic samples.

Performance Matrix: Sampling Techniques
FeatureTechnique A: FTIR-ATR (Diamond Crystal) Technique B: KBr Pellet (Transmission) Verdict for Imidazopyrazines
Sample Prep None (Direct solid contact)High (Grinding, pressing, vacuum)ATR is superior for high-throughput screening.
Pathlength Fixed (~2 µm penetration)Variable (Dependent on pellet thickness)KBr allows for tunable sensitivity for trace impurities.
Hygroscopicity Negligible influenceHigh (KBr absorbs atmospheric H₂O)ATR is preferred; the scaffold contains N-atoms that may H-bond with water in KBr.
Spectral Range Cutoff often <400 cm⁻¹ (Diamond absorption)Transparent down to 400 cm⁻¹KBr is better if observing low-frequency C-Cl bending modes (<500 cm⁻¹).
Resolution Good, but peak intensity varies with wavelengthExcellent, true absorption physicsKBr remains the "Gold Standard" for publication-quality structural confirmation.
Expert Insight: When to Choose Which?
  • Routine QC & Reaction Monitoring: Use ATR . The speed allows for real-time monitoring of the cyclization reaction.

  • Structural Characterization & Patent Filing: Use KBr . The lack of refractive index correction artifacts ensures the spectrum matches historical libraries and theoretical density functional theory (DFT) calculations.

Part 2: Spectral Analysis & Band Assignments[1]

The synthesis of 8-Chloro-3-methylimidazo[1,2-a]pyrazine typically involves the condensation of 2-amino-3-chloropyrazine with a halo-ketone (e.g., chloroacetone).[1] The IR spectrum serves as the primary "gatekeeper" to confirm successful cyclization.

Critical Spectral Discrimination (Precursor vs. Product)

The most definitive evidence of product formation is the disappearance of the primary amine doublet and the appearance of the imidazole ring breathing modes .

Table 1: Diagnostic Vibrational Modes
Functional GroupMode DescriptionPrecursor (2-amino-3-chloropyrazine)Target (8-Chloro-3-methylimidazo...)Status
Primary Amine (-NH₂) N-H Stretching (Sym/Asym)3300–3450 cm⁻¹ (Doublet) Absent CRITICAL
Primary Amine (-NH₂) N-H Scissoring~1620 cm⁻¹ Absent Confirmation
Imidazo Ring C=N / C=C Ring StretchWeak/Broad1500–1550 cm⁻¹ (Sharp) Product Indicator
Methyl Group (-CH₃) C-H Stretching (sp³)Absent2920–2980 cm⁻¹ Substituent Check
Methyl Group (-CH₃) C-H Deformation (Umbrella)Absent1370–1385 cm⁻¹ Substituent Check
Aromatic C-Cl C-Cl Stretching600–800 cm⁻¹600–800 cm⁻¹ Conserved
Mechanistic Interpretation
  • Cyclization Confirmation: The starting material, 2-amino-3-chloropyrazine, exhibits a distinct doublet in the high-frequency region (>3300 cm⁻¹) due to the symmetric and asymmetric stretching of the free -NH₂ group. Upon condensation with the haloketone to form the imidazo[1,2-a]pyrazine fused system, these nitrogen atoms are incorporated into the ring, eliminating the N-H bonds. If peaks remain at >3300 cm⁻¹, the reaction is incomplete.

  • Fingerprint Region: The C-Cl stretch is valuable but often obscured in the fingerprint region. However, the 8-position chlorine is electronically coupled to the pyrazine ring, typically yielding a strong band between 650–750 cm⁻¹.

Part 3: Experimental Protocols

Protocol A: High-Throughput ATR Analysis (Recommended for Routine QC)
  • Objective: Rapid confirmation of cyclization completion.

  • Equipment: FTIR Spectrometer with Single-Bounce Diamond ATR Accessory.

  • Background: Clean the crystal with isopropanol. Collect a 32-scan background spectrum in air.

  • Sample Loading: Place ~2 mg of the solid 8-Chloro-3-methylimidazo[1,2-a]pyrazine directly onto the diamond crystal.

  • Compression: Apply pressure using the anvil clamp until the force gauge reads optimal contact (usually ~80-100 N). Note: Insufficient pressure yields noisy spectra; excessive pressure can crack softer crystals (ZnSe), though Diamond is robust.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

  • Post-Processing: Apply "ATR Correction" (if comparing to library KBr data) to adjust for penetration depth dependence on wavelength.

Protocol B: KBr Pellet Fabrication (Validation Standard)
  • Objective: High-resolution structural elucidation.

  • Reagents: Spectroscopic grade KBr (dried at 110°C).

  • Ratio: Mix sample and KBr in a 1:100 ratio (e.g., 2 mg sample to 200 mg KBr).

  • Grinding: Grind in an agate mortar for 2–3 minutes. Crucial: The particle size must be smaller than the wavelength of IR light (<2 µm) to avoid the Christiansen Effect (scattering that causes baseline slope).

  • Pressing: Transfer to a 13mm die set. Evacuate air (vacuum pump) for 1 minute to remove moisture. Press at 8–10 tons for 2 minutes.

  • Visual Check: The resulting pellet should be transparent/glassy. If opaque/white, the particle size is too large or moisture is present.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision & Workflow

This diagram illustrates the logical flow for characterizing the molecule, selecting the method based on the stage of drug development.

AnalyticalWorkflow Sample Solid Sample: 8-Chloro-3-methyl imidazo[1,2-a]pyrazine Stage Development Stage? Sample->Stage Routine Routine Synthesis (In-Process Control) Stage->Routine Speed Needed Structure Structural Validation (Final CoA / Publication) Stage->Structure Resolution Needed ATR FTIR-ATR (Diamond Crystal) Routine->ATR KBr KBr Pellet (Transmission) Structure->KBr Analysis_ATR Check: Disappearance of 3300 cm⁻¹ doublet ATR->Analysis_ATR Analysis_KBr Check: Fingerprint Match to Reference KBr->Analysis_KBr

Caption: Decision matrix for selecting the appropriate IR sampling technique based on analytical requirements.

Diagram 2: Spectral Evolution during Synthesis

This diagram visualizes the chemical transformation and the corresponding spectral shift, serving as a mental model for the analyst.

SpectralEvolution Precursor Precursor: 2-amino-3-chloropyrazine Reaction Cyclization Reaction (Heat/Solvent) Precursor->Reaction Spec_Pre Spectrum A: Strong Doublet 3300-3400 cm⁻¹ (Primary Amine N-H) Precursor->Spec_Pre Exhibits Reagent + Chloroacetone (Cyclization Agent) Reagent->Reaction Product Product: 8-Chloro-3-methyl imidazo[1,2-a]pyrazine Reaction->Product Spec_Prod Spectrum B: NO N-H Peaks New C=N (1500 cm⁻¹) New -CH₃ (2900 cm⁻¹) Product->Spec_Prod Exhibits

Caption: Correlating chemical synthesis steps with expected changes in the infrared spectrum.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Pyrazine Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives and their anticancer activity. RSC Advances, 2023.[3] Available at: [Link]

  • Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? Specac Ltd.[4] Available at: [Link]

  • Vertex Pharmaceuticals.Substituted 8-amino-imidazo[1,2-a]pyrazines as antibacterial agents. WO2012168733A1, 2012. (Describes synthesis from 2-amino-3-chloropyrazine).
  • Kintek Solution. What Is The Difference Between KBr And ATR In FTIR? Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Chloro-3-methylimidazo[1,2-a]pyrazine

CAS: 76537-38-7 Molecular Formula: C7H6ClN3 Role: Key Intermediate in Kinase Inhibitor Synthesis Executive Summary & Risk Profile As a Senior Application Scientist, I emphasize that compliance is the floor, not the ceili...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 76537-38-7 Molecular Formula: C7H6ClN3 Role: Key Intermediate in Kinase Inhibitor Synthesis

Executive Summary & Risk Profile

As a Senior Application Scientist, I emphasize that compliance is the floor, not the ceiling. While 8-Chloro-3-methylimidazo[1,2-a]pyrazine is officially classified as an Irritant (Skin/Eye/Respiratory) , its structural motif—a halogenated fused heterocycle—warrants treating it as a potential sensitizer .

The chlorine atom at the C8 position renders the pyrazine ring electron-deficient, making it susceptible to nucleophilic attack. This reactivity, which makes it valuable for synthesis (e.g., Suzuki couplings or SNAr reactions), also means it can readily interact with biological nucleophiles (proteins/DNA) if exposure occurs.

Core Hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • Hidden Risk: Potential for allergic dermatitis upon repeated exposure due to the reactive chloro-heterocycle moiety.

Strategic PPE Matrix

Standard lab PPE is insufficient if you do not account for the state of the matter. Nitrile gloves provide excellent protection against the solid powder but fail catastrophically when this compound is dissolved in common organic solvents like Dichloromethane (DCM).

Table 1: State-Dependent PPE Selection
Protective LayerScenario A: Solid Handling (Weighing, Transfer)Scenario B: Solution Phase (Reaction, Extraction)Rationale
Hand Protection Single Nitrile (4-6 mil)Double Gloving Required Inner: NitrileOuter: Silver Shield® (Laminate) or VitonIf dissolved in DCM/DMF, nitrile breakthrough occurs in <2 mins. The solute travels with the solvent.
Respiratory Fume Hood (Sash at 18")Backup: N95/P95 MaskFume Hood Required Do not rely on masks for solvent vapors.Fine powders of this class are electrostatic; inhalation risk is highest during transfer.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Protects against splashes of corrosive reaction mixtures (e.g., POCl3 steps).
Body Defense Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tychem/PVC)Essential during scale-up (>10g) to prevent soak-through.

Decision Logic: PPE Selection

The following decision tree illustrates the logical flow for selecting protection based on experimental conditions.

PPE_Selection_Logic Start Start: Handling 8-Cl-3-Me-Imidazopyrazine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution Phase State->Solution Qty Quantity? Solid->Qty Solvent Solvent Type? Solution->Solvent Small < 100 mg Qty->Small Bulk > 100 mg Qty->Bulk Std_PPE Std Nitrile + Safety Glasses (In Hood) Small->Std_PPE High_PPE Double Nitrile + N95 Backup (Static Control) Bulk->High_PPE Polar Water / Alcohol / DMSO Solvent->Polar Aggressive DCM / THF / DMF Solvent->Aggressive Std_Glove Std Nitrile Gloves Polar->Std_Glove Lam_Glove Laminate / Barrier Gloves (Silver Shield) Aggressive->Lam_Glove

Figure 1: Risk-based logic flow for selecting appropriate hand and respiratory protection based on solvent compatibility and quantity.

Operational Protocols

Protocol A: The "Closed-Loop" Weighing Method

Purpose: To minimize dust generation and static dispersion, which is common with low-molecular-weight heterocycles.

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, turn off the hood fan only during the 10-second read time, but keep the sash down.

  • Static Control: Use an ionizing gun or anti-static bar on the spatula and weighing boat. Imidazopyrazines are prone to "flying" when charged.

  • Transfer:

    • Tare a screw-top vial (not an open weigh boat).

    • Transfer solid directly into the vial.

    • Cap the vial immediately after addition.

    • Weigh the closed vial.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

Protocol B: Emergency Spill Response (Solid)

Scenario: You spill 5g of powder on the benchtop.

  • Isolate: Alert nearby personnel. Do not attempt to blow the powder away.

  • PPE Upgrade: Put on a P100 or N95 respirator if outside the hood.

  • Wet Method: Do not dry sweep. This generates dust.

    • Cover the spill with paper towels dampened with water (or PEG-400 if hydrophobic).

    • Scoop the wet mass into a waste container.

  • Final Clean: Wipe the surface with 1N HCl (to protonate the basic nitrogen, making it water-soluble) followed by soap and water.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. It is a halogenated organic.[2]

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Halogenated."

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (if DCM/Chloroform used) or "Non-Halogenated" (if Methanol/DMSO used).

  • Deactivation (Glassware): Rinse glassware with a dilute acidic solution (10% Acetic Acid or 1N HCl) to solubilize residues before standard washing. This prevents the compound from adhering to glass surfaces.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11463990, 8-Chloro-3-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-methylimidazo[1,2-a]pyrazine
Reactant of Route 2
8-Chloro-3-methylimidazo[1,2-a]pyrazine
© Copyright 2026 BenchChem. All Rights Reserved.